3-Bromo-4-(hydroxymethyl)phenol
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Overview
Description
3-Bromo-4-(hydroxymethyl)phenol: is an organic compound with the molecular formula C7H7BrO2 . It is a brominated phenol derivative, characterized by the presence of a bromine atom at the third position and a hydroxymethyl group at the fourth position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
Bromomethylphenols, the class of compounds to which it belongs, are known to be useful intermediates in the synthesis of various heterocyclic compounds, calixarenes, and stable metallaquinones . They are also used in the preparation of pharmacologically active compounds .
Mode of Action
For instance, they can undergo Suzuki–Miyaura cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The compound’s involvement in the suzuki–miyaura cross-coupling reaction suggests it could influence pathways involving carbon–carbon bond formation .
Result of Action
As a bromomethylphenol, it is known to be a useful intermediate in the synthesis of various compounds, suggesting its action could result in the formation of these compounds .
Action Environment
The action of 3-Bromo-4-(hydroxymethyl)phenol can be influenced by environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction it participates in is known to be exceptionally mild and functional group tolerant .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(hydroxymethyl)phenol can be achieved through several methods. One common approach involves the bromination of 4-(hydroxymethyl)phenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol, sodium hydroxide in water.
Major Products Formed:
Oxidation: 3-Bromo-4-carboxyphenol.
Reduction: 4-(Hydroxymethyl)phenol.
Substitution: 3-Methoxy-4-(hydroxymethyl)phenol.
Scientific Research Applications
Chemistry: 3-Bromo-4-(hydroxymethyl)phenol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized in the study of enzyme inhibition and receptor binding. Its brominated phenol structure makes it a valuable tool for investigating the interactions between small molecules and biological macromolecules .
Medicine: Its ability to undergo various chemical modifications allows for the design of novel therapeutic compounds .
Industry: In the industrial sector, this compound is employed in the manufacture of specialty chemicals and materials. It is used in the production of polymers, resins, and coatings, where its brominated structure imparts desirable properties such as flame retardancy and chemical resistance .
Comparison with Similar Compounds
4-Bromo-2-(hydroxymethyl)phenol: Similar structure but with the bromine atom at the fourth position and the hydroxymethyl group at the second position.
3-Bromo-4-methylphenol: Similar structure but with a methyl group instead of a hydroxymethyl group.
3-Bromo-4-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of a hydroxymethyl group.
Uniqueness: 3-Bromo-4-(hydroxymethyl)phenol is unique due to the specific positioning of the bromine atom and hydroxymethyl group on the benzene ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its uniqueness compared to similar compounds .
Properties
IUPAC Name |
3-bromo-4-(hydroxymethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c8-7-3-6(10)2-1-5(7)4-9/h1-3,9-10H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRHRQCZRFLQMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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